molecular formula C24H29ClO5 B1220362 15beta-Hydroxycyproterone acetate

15beta-Hydroxycyproterone acetate

Cat. No.: B1220362
M. Wt: 432.9 g/mol
InChI Key: HRANPRDGABOKNQ-RXHWKJIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15beta-Hydroxycyproterone acetate, also known as 15-ohcpa, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Properties

Molecular Formula

C24H29ClO5

Molecular Weight

432.9 g/mol

IUPAC Name

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13?,14-,15+,16?,20?,21-,22+,23+,24+/m1/s1

InChI Key

HRANPRDGABOKNQ-RXHWKJIASA-N

Isomeric SMILES

CC(=O)[C@]1(CC([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)O)OC(=O)C

SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Synonyms

15 beta-hydroxycyproterone acetate
15-hydroxycyproterone acetate
15-OHCPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15beta-Hydroxycyproterone acetate
Reactant of Route 2
15beta-Hydroxycyproterone acetate
Reactant of Route 3
15beta-Hydroxycyproterone acetate
Reactant of Route 4
15beta-Hydroxycyproterone acetate
Reactant of Route 5
15beta-Hydroxycyproterone acetate
Reactant of Route 6
15beta-Hydroxycyproterone acetate

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